Vilanterol Trifenatate: A Deep Dive into its Mechanism of Action
Vilanterol Trifenatate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilanterol trifenatate is a novel, inhaled long-acting beta-2 adrenoceptor agonist (LABA) with a 24-hour duration of action, making it suitable for once-daily dosing in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its pharmacological effect is primarily attributed to its high affinity and selectivity for the β2-adrenergic receptor, leading to prolonged bronchodilation.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of Vilanterol Trifenatate, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Vilanterol was designed based on the salmeterol (B1361061) molecular scaffold and is characterized by its rapid onset and extended duration of action compared to its predecessor.[1] Its therapeutic efficacy stems from the stimulation of intracellular adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels is associated with the relaxation of bronchial smooth muscle and the inhibition of the release of hypersensitivity mediators from mast cells in the lungs.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
Vilanterol trifenatate exerts its therapeutic effects through its selective interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[3][5]
Signaling Pathway
Upon binding to the β2-adrenergic receptor, Vilanterol initiates a cascade of intracellular events:
-
Receptor Activation: Vilanterol binding induces a conformational change in the β2-adrenergic receptor.
-
G-Protein Coupling: The activated receptor couples with a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and causing muscle relaxation and bronchodilation.
Quantitative Pharmacological Data
The potency and selectivity of Vilanterol have been characterized through various in vitro studies. The following tables summarize key quantitative data, comparing Vilanterol with other long-acting β2-agonists.
Table 1: Receptor Binding Affinity (Ki)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | β2-Adrenergic Receptor Ki (nM) | Reference(s) |
| Vilanterol | ~0.2 | [3] |
| Salmeterol | 1-2 | [6] |
| Formoterol | 1.34 | [7] |
| Indacaterol | - | - |
Table 2: Functional Potency (pEC50 and EC50)
Functional potency measures the concentration of a drug required to elicit a half-maximal response (EC50). It is often expressed as the negative logarithm of the EC50 (pEC50), where a higher value indicates greater potency.
| Compound | β1-AR (pEC50) | β2-AR (pEC50) | β3-AR (pEC50) | β2-AR EC50 (nM) | Reference(s) |
| Vilanterol | 6.4 | 9.4 | 6.1 | - | [5] |
| Salmeterol | - | - | - | 37 | [8][9] |
| Formoterol | - | - | - | 1.6 | [10] |
| Indacaterol | - | - | - | - | - |
Note: Direct EC50 values for Vilanterol and Indacaterol in comparable cAMP assays were not consistently found across the searched literature.
Experimental Protocols
The following sections describe the general methodologies used in the key in vitro experiments to characterize the mechanism of action of Vilanterol Trifenatate.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of Vilanterol for β-adrenergic receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or a specific β2-agonist radioligand) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled Vilanterol (the competitor) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of Vilanterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays are used to measure the functional potency (EC50) of a compound by quantifying the production of the second messenger, cAMP.
Objective: To determine the potency of Vilanterol in stimulating cAMP production via β-adrenergic receptors.
General Protocol:
-
Cell Culture and Plating:
-
CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor are cultured.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
-
Compound Stimulation:
-
The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with increasing concentrations of Vilanterol for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
The stimulation is terminated, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a fluorescently labeled cAMP tracer and an anti-cAMP antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employs an antibody-coated plate and an enzyme-linked cAMP conjugate.
-
AlphaScreen: A bead-based assay where the interaction of antibody-coated beads and streptavidin-donor beads is modulated by cAMP levels.
-
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each Vilanterol concentration is determined from the standard curve.
-
The data are plotted to generate a dose-response curve, from which the EC50 value is calculated.
-
Conclusion
Vilanterol trifenatate is a potent and selective long-acting β2-adrenergic receptor agonist. Its mechanism of action is centered on the activation of the β2-adrenergic receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This cascade of events results in the relaxation of bronchial smooth muscle, providing effective and sustained bronchodilation. The quantitative data from in vitro pharmacological studies confirm its high affinity and potency for the β2-adrenergic receptor, supporting its clinical use as a once-daily maintenance therapy for obstructive airway diseases. The detailed experimental protocols outlined in this guide provide a framework for the key assays used to elucidate the pharmacological profile of Vilanterol and similar compounds.
References
- 1. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
